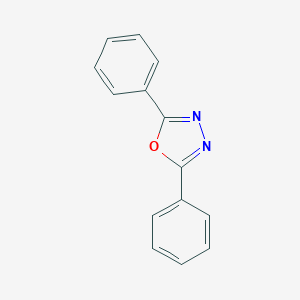

2,5-Diphenyl-1,3,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53152. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-diphenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJKUXYSYJBBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222806 | |

| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725-12-2 | |

| Record name | 2,5-Diphenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000725122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diphenyloxadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Oxadiazole, 2-5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diphenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 2,5-Diphenyl-1,3,4-oxadiazole (PPD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,5-Diphenyl-1,3,4-oxadiazole (PPD), a versatile heterocyclic compound. PPD serves as a crucial scaffold in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectroscopic profile, and established synthetic methodologies. Furthermore, it elucidates its mechanism of action as a scintillator, a key application rooted in its unique photophysical properties. Experimental protocols for its synthesis and characterization are provided to facilitate practical application in a research setting.

Chemical and Physical Properties

This compound is a thermally stable organic compound characterized by a central 1,3,4-oxadiazole (B1194373) ring flanked by two phenyl groups. This structure imparts significant rigidity and a planar conformation, which are key to its photophysical behavior and applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂O |

| Molecular Weight | 222.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 137-141 °C[1] |

| Boiling Point | Data not readily available; decomposes at higher temperatures. |

| Solubility | Insoluble in water; soluble in polar organic solvents such as acetone, DMSO, ethanol (B145695), and toluene (B28343).[2][3][4] |

| CAS Number | 725-12-2 |

Spectroscopic Properties

The spectroscopic profile of PPD is fundamental to its identification and characterization, and it underpins its applications in areas like scintillation and organic electronics.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| UV-Vis Spectroscopy | In ethanol, exhibits an absorption maximum (λmax) around 280-294 nm, corresponding to π-π* electronic transitions within the conjugated system.[5] |

| Fluorescence Spectroscopy | Shows strong fluorescence emission in the near-UV region. In ethanol, the emission spectrum is centered around 337-401 nm upon excitation at approximately 250 nm.[1][6] |

| ¹H NMR Spectroscopy | The ¹H NMR spectrum is characterized by signals in the aromatic region, typically between δ 7.0 and 8.5 ppm, corresponding to the protons of the two phenyl rings. Due to the symmetry of the molecule, a complex multiplet is often observed.[5][7][8] |

| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum shows characteristic signals for the carbon atoms of the oxadiazole ring in the range of δ 161-166 ppm.[8][9] The signals for the phenyl carbons appear in the typical aromatic region of δ 120-140 ppm. |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the C=N stretching vibration of the oxadiazole ring around 1614-1625 cm⁻¹, and C-O-C stretching vibrations. Aromatic C-H stretching is also observed.[8] |

Synthesis of this compound

A prevalent and efficient method for the synthesis of PPD is the cyclodehydration of N,N'-dibenzoylhydrazine. This reaction is commonly carried out using a dehydrating agent such as phosphorus oxychloride (POCl₃).

General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis via Cyclodehydration

This protocol describes the synthesis of this compound from N,N'-dibenzoylhydrazine using phosphorus oxychloride.

Materials:

-

N,N'-dibenzoylhydrazine

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution (20%)

-

Methanol (B129727) or Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve N,N'-dibenzoylhydrazine (1 molar equivalent) in phosphorus oxychloride (5-10 mL per gram of hydrazide).[10][11]

-

Heat the reaction mixture to reflux for 4-7 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring. This should be done in a fume hood as the reaction of POCl₃ with water is highly exothermic and produces HCl gas.

-

Neutralize the acidic solution by the slow addition of a 20% sodium bicarbonate solution until the effervescence ceases and the pH is neutral.[10]

-

A solid precipitate of this compound will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain white crystals of PPD.

-

Dry the purified crystals in a vacuum oven.

Key Applications and Mechanisms

While derivatives of PPD are extensively explored in drug development for their antimicrobial, anti-inflammatory, and anticancer properties, the parent compound is most notably recognized for its application as a scintillator.[12][13]

Scintillation Mechanism

PPD is a primary fluorescent dye used in organic scintillators. The scintillation process involves the conversion of high-energy radiation into visible or UV light.

Logical workflow of the scintillation mechanism involving PPD.

The process can be broken down into the following steps:

-

Absorption of Energy: High-energy radiation passes through a solvent matrix (often an aromatic solvent like toluene or a plastic polymer) and excites the solvent molecules to a higher electronic state.

-

Energy Transfer: The excited solvent molecules non-radiatively transfer their energy to the PPD molecules. This is a highly efficient process, often occurring through Förster Resonance Energy Transfer (FRET).

-

Fluorescence Emission: The excited PPD molecules relax to their ground state by emitting a photon of light (fluorescence) in the near-UV spectrum.

-

Light Detection: The emitted photons are then detected by a photosensor, such as a photomultiplier tube, which converts the light signal into an electrical pulse.

Experimental Protocols for Characterization

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum of PPD.

Procedure:

-

Prepare a dilute solution of PPD in a UV-transparent solvent (e.g., ethanol or cyclohexane). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a range of 200-400 nm.

-

The spectrum should show a strong absorption peak corresponding to the π-π* transitions of the conjugated system.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum of PPD.

Procedure:

-

Prepare a dilute solution of PPD in a suitable solvent (e.g., ethanol) as for UV-Vis spectroscopy.

-

Use a fluorescence spectrophotometer.

-

Set the excitation wavelength to the absorption maximum determined from the UV-Vis spectrum (around 280-294 nm).

-

Scan the emission spectrum over a range that includes the expected emission (e.g., 300-500 nm).

-

The resulting spectrum will show the characteristic fluorescence emission of PPD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of PPD.

Procedure:

-

Dissolve an appropriate amount of the PPD sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[14]

-

Acquire the ¹H and ¹³C NMR spectra on an NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Analyze the chemical shifts, multiplicities, and integration to confirm the presence of the phenyl and oxadiazole moieties.

Conclusion

This compound is a compound of significant interest due to its stable aromatic structure and valuable photophysical properties. Its straightforward synthesis and well-defined spectroscopic characteristics make it an important building block in both materials science and as a scaffold for the development of new pharmaceutical agents. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize PPD in their scientific endeavors.

References

- 1. Fluorescence Spectral Properties of this compound with Two-Color Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.pku.edu.cn [chem.pku.edu.cn]

- 3. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.pku.edu.cn [chem.pku.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. This compound(725-12-2) 1H NMR spectrum [chemicalbook.com]

- 8. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 2,5-Diphenyl-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diphenyl-1,3,4-oxadiazole (PPD) is a heterocyclic aromatic compound featuring a central 1,3,4-oxadiazole (B1194373) ring flanked by two phenyl groups. This scaffold is of significant interest in medicinal chemistry and materials science due to its favorable electronic properties, thermal stability, and diverse biological activities. As a privileged structure, the 1,3,4-oxadiazole core acts as a bioisostere for amide and ester groups, enhancing metabolic stability and pharmacokinetic profiles of drug candidates. This guide provides a detailed overview of the molecular structure of PPD, supported by crystallographic and spectroscopic data, outlines common experimental protocols for its synthesis and characterization, and explores its biological significance, particularly as an anti-inflammatory agent.

Molecular Structure and Properties

This compound is a symmetric molecule with a planar five-membered oxadiazole ring. The phenyl rings are nearly coplanar with the central heterocyclic ring, which facilitates π-conjugation across the molecule. This extended conjugation is responsible for its characteristic spectroscopic properties and its utility as a chromophore and fluorophore.

Table 1: General Molecular Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₀N₂O | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| CAS Number | 725-12-2 | [1] |

| Appearance | White to off-white crystalline solid | |

| Common Names | PPD, 2,5-Diphenyloxadiazole | [1] |

Crystallographic Data

The precise three-dimensional arrangement of atoms in the PPD molecule has been determined by single-crystal X-ray diffraction. The molecule exhibits a high degree of planarity. The crystal structure of a related derivative, 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole, shows that the phenyl and tolyl rings are inclined relative to the central oxadiazole ring by only 3.8° and 8.3°, respectively.[2] This near-planar conformation allows for efficient molecular packing in the solid state, often in a herringbone motif.[2]

Table 2: Crystallographic Data for this compound Derivatives

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| Unit Cell Dimensions | a = 19.733(5) Å | [2] |

| b = 5.1441(12) Å | [2] | |

| c = 12.436(3) Å | [2] | |

| β = 107.477(6)° | [2] | |

| Cell Volume | 1204.1(5) ų | [2] |

| Molecules per Unit Cell (Z) | 4 | [2] |

Note: Data is for the closely related structure 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole as a representative example of this structural class.

Spectroscopic Characterization

The structure of PPD is routinely confirmed using a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for this compound and its Derivatives

| Technique | Solvent/Method | Observed Signals (δ ppm or ν cm⁻¹) | Assignment | Reference |

| ¹H NMR | D₂O with β-CD | ~8.0 ppm (m), ~7.5 ppm (m) | Aromatic protons (ortho, meta/para) | [3] |

| ¹³C NMR | CDCl₃ | 162.5 - 166.0 ppm | C2/C5 carbons of the oxadiazole ring | [4] |

| 123.6 - 133.1 ppm | Aromatic carbons of the phenyl rings | [4] | ||

| FT-IR | KBr Pellet | ~3060 cm⁻¹ | Aromatic C-H stretch | [5] |

| 1610 - 1680 cm⁻¹ | C=N stretch (oxadiazole ring) | [4][5] | ||

| ~1550 cm⁻¹ | Aromatic C=C stretch | [4] | ||

| 1020 - 1270 cm⁻¹ | =C-O-C= stretch (oxadiazole ring) | [5] | ||

| UV-Vis | Methanol | λ_max ≈ 294 nm | π → π* transition | [3] |

Note: Specific chemical shifts can vary slightly based on solvent and concentration. Data for ¹³C NMR and FT-IR are based on characteristic values for closely related 2,5-diaryl-1,3,4-oxadiazoles.

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are well-established processes in organic chemistry.

Synthesis: One-Pot Dehydrative Cyclization

A common and efficient method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the dehydrative cyclization of N,N'-diacylhydrazines. Modern protocols often employ one-pot procedures under microwave irradiation to accelerate the reaction.

Protocol: Microwave-Assisted Synthesis of this compound [5]

-

Reactant Preparation: In a microwave reaction vessel, combine benzhydrazide (1.0 mmol) and benzoic acid (1.0 mmol).

-

Catalyst Addition: Add a catalytic amount of melamine (B1676169) formaldehyde (B43269) resin-supported sulfuric acid.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 100-300 W) for 3-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction vessel to room temperature. Add distilled water to the crude mixture and stir.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol (B145695). The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica (B1680970) gel.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.[6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the C=N and C-O-C bonds of the oxadiazole ring and the aromatic C-H bonds.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular formula by providing an accurate mass of the molecular ion.

-

Single-Crystal X-ray Diffraction: This technique provides definitive proof of structure and detailed information on bond lengths, bond angles, and crystal packing in the solid state.

Biological Significance and Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit cyclooxygenase (COX) enzymes. Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of COX-1 and COX-2.

Mechanism of Action: COX Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid, released from the cell membrane, into prostaglandins. Prostaglandins are key signaling molecules that mediate inflammation, pain, and fever. By blocking the active site of COX enzymes, 1,3,4-oxadiazole derivatives can prevent the synthesis of prostaglandins, thereby exerting their anti-inflammatory effects.

Conclusion

This compound is a molecule of fundamental importance with a well-defined molecular structure that gives rise to its valuable chemical and biological properties. Its rigid, planar geometry and conjugated π-system are key to its applications in materials science, while the 1,3,4-oxadiazole core serves as a versatile and robust scaffold for the development of new therapeutic agents. A thorough understanding of its structure, characterization, and synthesis provides a solid foundation for researchers in drug discovery and related scientific fields to design and develop novel molecules with enhanced efficacy and function.

References

- 1. 1,3,4-Oxadiazole, 2,5-diphenyl- [webbook.nist.gov]

- 2. 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole (B1194373) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2,5-diphenyl-1,3,4-oxadiazole core, in particular, offers a versatile platform for the development of novel drug candidates due to its metabolic stability and ability to act as a bioisostere for amide and ester groups.[4] This in-depth guide provides a comprehensive overview of the primary synthetic strategies for this compound and its derivatives, complete with detailed experimental protocols and comparative data to aid in the selection and implementation of the most suitable synthetic routes.

Core Synthetic Strategies

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The most prevalent methods include the oxidative cyclization of N-acylhydrazones, the dehydrative cyclization of 1,2-diacylhydrazines, and various one-pot methodologies that streamline the synthetic process.

Oxidative Cyclization of N-Acylhydrazones

A widely employed and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones.[1] This strategy involves the condensation of an aroylhydrazine with an aromatic aldehyde to form an N-acylhydrazone intermediate, which is then cyclized in the presence of an oxidizing agent. A variety of oxidizing systems have been developed for this transformation, offering a range of reaction conditions and substrate compatibility.

A plausible reaction mechanism involves the oxidation of the hydrazone to an intermediate that undergoes intramolecular cyclization, followed by elimination to afford the aromatic 1,3,4-oxadiazole ring.

Figure 1: General workflow for the oxidative cyclization of N-acylhydrazones.

Table 1: Comparison of Oxidizing Agents for the Cyclization of N-Acylhydrazones

| Oxidizing System | Catalyst/Reagent | Solvent | Reaction Time | Yield Range | Reference |

| Iodine-Mediated | I₂, K₂CO₃ | DMSO | Not Specified | High Yields | [4][5] |

| Iron-Catalyzed | Cationic Fe(III)/TEMPO | Not Specified | Not Specified | High Yields | [5] |

| Electrochemical | DABCO (mediator) | Not Specified | Not Specified | Up to 83% | [6] |

| Hypervalent Iodine | Phenyliodine diacetate | Not Specified | Not Specified | Good Yields | [5] |

| Copper-Catalyzed | Cu(OTf)₂ | Not Specified | Not Specified | Good to Excellent | [7] |

This protocol provides a practical and transition-metal-free method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acylhydrazones.[5]

-

Preparation of the Acylhydrazone:

-

To a solution of the desired aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol), add the corresponding aroylhydrazine (1.0 mmol).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

The resulting acylhydrazone can often be used in the next step without further purification.

-

-

Oxidative Cyclization:

-

To a solution of the crude or purified acylhydrazone (1.0 mmol) in dimethyl sulfoxide (B87167) (DMSO), add potassium carbonate (K₂CO₃) (2.0 mmol) and molecular iodine (I₂) (1.2 mmol).

-

Stir the reaction mixture at an appropriate temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitate by filtration, wash with water and a saturated solution of sodium thiosulfate (B1220275) to remove excess iodine, and then dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

-

Dehydrative Cyclization of 1,2-Diacylhydrazines

Another classical and widely used approach is the dehydrative cyclization of 1,2-diacylhydrazine intermediates. These intermediates are typically synthesized by the reaction of a hydrazide with an acyl chloride or a carboxylic acid. The subsequent cyclization is achieved using a variety of dehydrating agents.

Figure 2: General workflow for the dehydrative cyclization of 1,2-diacylhydrazines.

Table 2: Common Dehydrating Agents for 1,2-Diacylhydrazine Cyclization

| Dehydrating Agent | Reaction Conditions | Yield Range | Reference |

| Phosphorus Oxychloride (POCl₃) | Reflux | Good to Excellent | [2][8] |

| Thionyl Chloride (SOCl₂) | Reflux | Good | [2] |

| p-Toluenesulfonyl Chloride (TsCl) | DIPEA, CH₂Cl₂ or MeCN | 62-77% | [9][10] |

| Burgess Reagent | Microwave irradiation | Not Specified | [7] |

| Triphenylphosphine/Trichloroisocyanuric Acid | Minutes at RT | Very Good | [5] |

This protocol describes a common method for synthesizing this compound derivatives from substituted aromatic acids and hydrazine (B178648) hydrate (B1144303).[8]

-

Synthesis of the Aroylhydrazine:

-

A mixture of the substituted aromatic acid (1.0 equiv) and hydrazine hydrate (1.2 equiv) is heated under reflux in a suitable solvent (e.g., ethanol) for several hours.

-

After cooling, the precipitated aroylhydrazine is filtered, washed, and dried.

-

-

Synthesis of the 1,2-Diacylhydrazine:

-

The aroylhydrazine (1.0 equiv) is reacted with a substituted aroyl chloride (1.0 equiv) in a suitable solvent (e.g., pyridine (B92270) or dichloromethane (B109758) with a base) at room temperature.

-

The reaction mixture is worked up to isolate the 1,2-diacylhydrazine.

-

-

Dehydrative Cyclization:

-

The 1,2-diacylhydrazine (1.0 equiv) is heated under reflux in an excess of phosphorus oxychloride (POCl₃) for a specified time (e.g., 2-4 hours).

-

The excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution).

-

The resulting solid is filtered, washed with water, and dried.

-

Purification by recrystallization from a suitable solvent yields the desired this compound derivative.

-

One-Pot Synthetic Methodologies

To improve efficiency and reduce waste, several one-pot synthetic strategies have been developed. These methods combine multiple reaction steps into a single operational sequence without the isolation of intermediates, offering a more streamlined approach to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

A notable one-pot procedure involves the direct reaction of carboxylic acids with acylhydrazides. This approach often utilizes a coupling agent to facilitate the initial formation of the diacylhydrazine, followed by in-situ cyclodehydration.

Figure 3: Simplified workflow for the one-pot synthesis from carboxylic acids and hydrazides.

Table 3: Selected One-Pot Synthetic Protocols

| Protocol | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield Range | Reference |

| Copper-Catalyzed Synthesis-Arylation | Carboxylic Acid, NIITP, Aryl Iodide | CuI, 1,10-Phenanthroline (B135089), Cs₂CO₃ | Dioxane | 19 hours | 68-78% | [4][11] |

| TBTU/TsCl-Mediated | Carboxylic Acid, Benzohydrazide | TBTU, TsCl, DIPEA | Not Specified | Not Specified | Good to Very Good | [10] |

| Microwave-Assisted Dehydrative Cyclization | Fatty Acid Hydrazide, Carboxylic Acid | POCl₃ | Solvent-free | 3-6 minutes | Not Specified | [4] |

This one-pot method allows for the synthesis and subsequent C-H arylation of the 1,3,4-oxadiazole ring, providing direct access to more complex derivatives.[11]

-

Reaction Setup:

-

To an oven-dried reaction vessel, add the carboxylic acid (1.0 equiv), N-isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv), and anhydrous dioxane.

-

Heat the mixture at 80 °C for 3 hours.

-

-

Arylation:

-

To the same reaction vessel, add the aryl iodide (1.5 equiv), copper(I) iodide (CuI) (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate (Cs₂CO₃) (2.0 equiv).

-

Heat the reaction mixture at 110 °C for 16 hours.

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the 2,5-disubstituted-1,3,4-oxadiazole.

-

Conclusion

The synthesis of this compound derivatives is a well-established field with a diverse array of reliable synthetic methodologies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, scalability, and the reaction conditions tolerated by the functional groups present in the target molecule. The oxidative cyclization of N-acylhydrazones and the dehydrative cyclization of 1,2-diacylhydrazines remain the most common and versatile approaches. However, the development of one-pot procedures and methods utilizing greener technologies, such as microwave irradiation and visible-light photoredox catalysis, offers significant advantages in terms of efficiency and environmental impact. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. jchemrev.com [jchemrev.com]

- 4. benchchem.com [benchchem.com]

- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. Design and Therapeutic Potential of 2,5-substituted diphenyl-1,3,4-oxadiazole Derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Photophysical Properties of 2,5-Diphenyl-1,3,4-oxadiazole (PPD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenyl-1,3,4-oxadiazole (PPD) is a heterocyclic aromatic organic compound that has garnered significant attention in various scientific fields, including materials science and medicinal chemistry. Its rigid, planar structure and conjugated π-system endow it with interesting photophysical properties, making it a valuable scaffold for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and scintillators. This technical guide provides a comprehensive overview of the core photophysical properties of PPD, detailed experimental protocols for their measurement, and visual representations of key experimental workflows.

Core Photophysical Properties

The photophysical behavior of PPD is characterized by its absorption of ultraviolet (UV) light and subsequent emission of fluorescent light. These properties are influenced by the solvent environment due to solute-solvent interactions.

Data Presentation

A summary of the key photophysical parameters for this compound (PPD) in different solvents is presented below.

| Solvent | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| DMSO | 299 | Not Reported | 403 | 104 | Not Reported | Not Reported |

| Ethanol | ~250 | Not Reported | 397 | 147 | Not Reported | Not Reported |

| Chloroform | Not Reported | Not Reported | 397 | - | Not Reported | Not Reported |

| Acetonitrile | Not Reported | Not Reported | 401 | - | Not Reported | Not Reported |

Note: The available quantitative data for the parent PPD molecule is limited in the reviewed literature. Much of the research focuses on substituted PPD derivatives. The data presented here is compiled from various sources and may not represent a complete, standardized dataset.

Experimental Protocols

Accurate determination of photophysical properties requires precise experimental procedures. The following sections detail the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorption (λ_abs) and the molar extinction coefficient (ε) of PPD.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of PPD of a known concentration (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., DMSO, ethanol).

-

From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

-

-

Instrumentation:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Use a pair of matched quartz cuvettes with a 1 cm path length.

-

-

Measurement:

-

Fill one cuvette with the pure solvent to be used as a reference.

-

Fill the second cuvette with the PPD solution of the lowest concentration.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

Repeat the measurement for all the prepared dilutions.

-

Ensure the absorbance values at λ_abs are within the linear dynamic range of the instrument (typically 0.1 - 1.0).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

-

Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λ_em) and to characterize the fluorescence profile of PPD.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of PPD in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

-

-

Instrumentation:

-

Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting the excitation wavelength, a sample holder, a second monochromator for analyzing the emitted light, and a detector (e.g., a photomultiplier tube).

-

-

Measurement:

-

Place the cuvette containing the PPD solution in the sample holder.

-

Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 300-600 nm) to record the fluorescence spectrum.

-

Record a blank spectrum of the pure solvent and subtract it from the sample spectrum to correct for background signals.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission (λ_em).

-

The Stokes shift can be calculated as the difference between λ_em and λ_abs.

-

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of PPD relative to a standard of known quantum yield.

Methodology:

-

Selection of a Standard:

-

Choose a fluorescence standard with a well-characterized quantum yield and with absorption and emission profiles that overlap with those of PPD. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for the UV region.

-

-

Sample and Standard Preparation:

-

Prepare a series of solutions of both PPD and the standard in the same solvent (if possible) with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

-

Measurement:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the PPD solutions and the standard solutions.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both PPD and the standard. The plots should be linear.

-

The fluorescence quantum yield of PPD (Φ_f(sample)) can be calculated using the following equation:

Φ_f(sample) = Φ_f(std) * (m_sample / m_std) * (n_sample² / n_std²)

where:

-

Φ_f(std) is the quantum yield of the standard.

-

m_sample and m_std are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the solvents are different).

-

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τ_f) of PPD, which is the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation:

-

Use a time-resolved fluorometer, typically employing either Time-Correlated Single Photon Counting (TCSPC) or a frequency-domain (phase-modulation) method.

-

-

Sample Preparation:

-

Prepare a dilute, deoxygenated solution of PPD. Oxygen can quench fluorescence and shorten the lifetime. Deoxygenation can be achieved by bubbling an inert gas like nitrogen or argon through the solution.

-

-

Measurement (TCSPC):

-

Excite the sample with a pulsed light source (e.g., a picosecond laser or a light-emitting diode) at the λ_abs.

-

The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon.

-

This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The fluorescence decay data is typically fitted to a single or multi-exponential decay function to extract the fluorescence lifetime(s) (τ_f). For a simple single-exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ_f)

where I₀ is the intensity at time t=0.

-

Mandatory Visualizations

Experimental Workflow for Photophysical Characterization

Caption: General workflow for the photophysical characterization of PPD.

Logical Relationship of Photophysical Parameters

A Technical Guide to the Solubility of 2,5-Diphenyl-1,3,4-oxadiazole in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility of 2,5-Diphenyl-1,3,4-oxadiazole (PPD), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general synthesis workflow.

Core Principles of Solubility

The solubility of an organic compound like this compound is fundamentally governed by the principle of "like dissolves like."[1][2] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[1][2] The aryl substituents on the 1,3,4-oxadiazole (B1194373) ring significantly influence its solubility, generally lowering its solubility in water.[3][4] Factors such as temperature, the polarity of both the solute and the solvent, pressure (for gases), and molecular size all play crucial roles in the dissolution process.[5]

Quantitative Solubility Data

The mole fraction solubility of PPD has been determined in a variety of pharmaceutical solvents at different temperatures. The data indicates that the solubility of PPD increases with a rise in temperature.[6] Among the tested solvents, PPD exhibits the highest solubility in Dimethyl Sulfoxide (DMSO), followed by Polyethylene Glycol-400 (PEG-400) and Transcutol®.[6] Conversely, its solubility is lowest in water.[6] This trend is consistent across the studied temperature range.[6]

The Hansen solubility parameter (δ) for PPD has been calculated to be 24.70 MPa¹/², indicating it is a compound with lower polarity.[6] The highest solubility in DMSO can be attributed to the close proximity of its solubility parameter (23.60 MPa¹/²) to that of PPD.[6] In contrast, the significant difference in the solubility parameter of water (47.80 MPa¹/²) accounts for the low solubility of PPD in aqueous solutions.[6]

Below is a summary of the mole fraction solubilities (x_e) of PPD in various organic solvents at temperatures ranging from 298.2 K to 318.2 K.

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| Methanol | 2.81 x 10⁻³ | 3.45 x 10⁻³ | 4.18 x 10⁻³ | 4.62 x 10⁻³ | 5.18 x 10⁻³ |

| Ethanol | 4.53 x 10⁻³ | 5.49 x 10⁻³ | 6.51 x 10⁻³ | 7.34 x 10⁻³ | 8.22 x 10⁻³ |

| 2-Butanol | 1.25 x 10⁻² | 1.48 x 10⁻² | 1.70 x 10⁻² | 1.94 x 10⁻² | 2.18 x 10⁻² |

| 1-Butanol | 1.19 x 10⁻² | 1.42 x 10⁻² | 1.65 x 10⁻² | 1.88 x 10⁻² | 2.11 x 10⁻² |

| Ethylene Glycol (EG) | 7.08 x 10⁻³ | 8.52 x 10⁻³ | 9.91 x 10⁻³ | 1.13 x 10⁻² | 1.27 x 10⁻² |

| Propylene Glycol (PG) | 8.31 x 10⁻³ | 9.92 x 10⁻³ | 1.15 x 10⁻² | 1.32 x 10⁻² | 1.50 x 10⁻² |

| Isopropyl Alcohol (IPA) | 7.96 x 10⁻³ | 9.58 x 10⁻³ | 1.12 x 10⁻² | 1.28 x 10⁻² | 1.44 x 10⁻² |

| Ethyl Acetate (EA) | 4.02 x 10⁻² | 4.75 x 10⁻² | 5.48 x 10⁻² | 6.13 x 10⁻² | 6.81 x 10⁻² |

| PEG-400 | 2.68 x 10⁻¹ | 3.05 x 10⁻¹ | 3.40 x 10⁻¹ | 3.76 x 10⁻¹ | 4.12 x 10⁻¹ |

| Transcutol® | 2.29 x 10⁻¹ | 2.61 x 10⁻¹ | 2.91 x 10⁻¹ | 3.19 x 10⁻¹ | 3.46 x 10⁻¹ |

| DMSO | 3.21 x 10⁻¹ | 3.61 x 10⁻¹ | 4.00 x 10⁻¹ | 4.37 x 10⁻¹ | 4.73 x 10⁻¹ |

| Water | 0.58 x 10⁻⁵ | 0.75 x 10⁻⁵ | 0.93 x 10⁻⁵ | 1.09 x 10⁻⁵ | 1.26 x 10⁻⁵ |

Experimental Protocols for Solubility Determination

The following section outlines a general experimental methodology for determining the solubility of this compound in organic solvents. This protocol is based on the isothermal saturation shake-flask method, a widely used and reliable technique.[7]

Materials and Apparatus

-

This compound (PPD), analytical grade

-

Selected organic solvents, analytical or HPLC grade

-

Analytical balance

-

Constant temperature water bath shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions: An excess amount of PPD is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature water bath shaker and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled to within ±0.1 °C.

-

Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. The suspension is then centrifuged to further separate the solid and liquid phases.

-

Sample Preparation and Analysis: A known volume of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to match the equilibration temperature. The sample is immediately filtered through a syringe filter into a pre-weighed volumetric flask and diluted with a suitable solvent. The concentration of PPD in the diluted solution is then determined using a validated HPLC method.

-

Quantification: A calibration curve is generated using standard solutions of PPD of known concentrations. The concentration of PPD in the saturated solution is calculated from this curve.

-

Mole Fraction Calculation: The mole fraction solubility (x_e) is calculated using the determined concentration and the molar masses of PPD and the solvent.

Synthesis Workflow for 2,5-Disubstituted-1,3,4-oxadiazoles

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a cornerstone for developing new derivatives with potential applications in medicine and agriculture.[3] A common and effective method involves the cyclization of N,N'-diacylhydrazines.[3] The following diagram illustrates a general workflow for this synthesis.

References

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2,5-Diphenyl-1,3,4-oxadiazole

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2,5-Diphenyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, experimental protocols, and visualizations to support further research and application.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group I2/a. The unit cell parameters and other key crystallographic data are summarized in the table below.

| Parameter | Value |

| Formula | C₁₄H₁₀N₂O |

| Molecular Weight | 222.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | I2/a (No. 15) |

| a (Å) | 12.7131(1) |

| b (Å) | 23.649(1) |

| c (Å) | 22.677(0) |

| α (°) | 90 |

| β (°) | 101.732(1) |

| γ (°) | 90 |

| Volume (ų) | 6675.2(5) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.474 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| R-factor (%) | 7.77 |

Molecular Geometry

The molecular structure of this compound consists of a central 1,3,4-oxadiazole (B1194373) ring substituted with a phenyl group at positions 2 and 5. The precise bond lengths, bond angles, and torsion angles, as determined from the crystal structure analysis, are detailed in the following tables.

Selected Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| O1 | C1 | 1.372(3) |

| O1 | C2 | 1.373(3) |

| N1 | N2 | 1.411(3) |

| N1 | C1 | 1.293(3) |

| N2 | C2 | 1.292(3) |

| C1 | C3 | 1.478(4) |

| C2 | C9 | 1.479(4) |

Selected Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | O1 | C2 | 105.1(2) |

| C1 | N1 | N2 | 111.4(2) |

| C2 | N2 | N1 | 111.4(2) |

| O1 | C1 | N1 | 111.0(2) |

| O1 | C1 | C3 | 119.5(2) |

| N1 | C1 | C3 | 129.5(2) |

| O1 | C2 | N2 | 111.0(2) |

| O1 | C2 | C9 | 119.6(2) |

| N2 | C2 | C9 | 129.4(2) |

Selected Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C2 | O1 | C1 | N1 | -0.1(2) |

| C2 | O1 | C1 | C3 | 179.2(2) |

| C1 | O1 | C2 | N2 | 0.1(2) |

| C1 | O1 | C2 | C9 | -179.3(2) |

| C1 | N1 | N2 | C2 | 0.1(2) |

| N2 | N1 | C1 | O1 | 0.0(2) |

| N2 | N1 | C1 | C3 | -179.4(2) |

| N1 | N2 | C2 | O1 | -0.1(2) |

| N1 | N2 | C2 | C9 | 179.3(2) |

| O1 | C1 | C3 | C4 | 176.4(3) |

| N1 | C1 | C3 | C8 | 176.8(3) |

| O1 | C2 | C9 | C10 | -178.6(3) |

| N2 | C2 | C9 | C14 | -178.2(3) |

Experimental Protocols

Synthesis and Crystal Growth

The synthesis of this compound was achieved through a novel methodology involving the electrophilic activation of nitromethane (B149229).[1] In a typical procedure, a mixture of benzohydrazide (B10538) (1.0 mmol) and nitromethane (1.0 mL) in polyphosphoric acid (5.0 g) was heated at 100 °C for 1 hour. After cooling to room temperature, the reaction mixture was neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate was collected by filtration, washed with water, and dried. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified product in an appropriate solvent system.

X-ray Diffraction Analysis

A suitable single crystal was mounted on a diffractometer. Data collection was performed at 100 K using molybdenum radiation (MoKα, λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

This comprehensive guide provides foundational data and methodologies for the study of this compound, facilitating its exploration in various scientific and developmental contexts.

References

Electron Transport Properties of 2,5-Diphenyl-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diphenyl-1,3,4-oxadiazole (PPD) is a five-membered heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Its rigid structure, high thermal stability, and excellent electron-accepting properties make it a prominent candidate for various applications. In materials science, PPD and its derivatives are widely utilized as electron transport materials (ETMs) and hole-blocking layers in organic light-emitting diodes (OLEDs) due to their favorable electronic characteristics.[1] The 1,3,4-oxadiazole (B1194373) moiety is known for its electron-deficient nature, which facilitates efficient electron injection and transport, contributing to the overall performance and longevity of electronic devices.[2] This guide provides an in-depth technical overview of the electron transport properties of PPD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing fundamental concepts.

Core Electron Transport Parameters

The electron transport capabilities of an organic semiconductor are primarily defined by its electronic structure, including the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as its electron mobility and reorganization energy.

Theoretical and Computational Data

Density Functional Theory (DFT) has been extensively employed to predict the electron transport properties of PPD and its derivatives. These computational studies provide valuable insights into the molecule's intrinsic electronic characteristics.

Below is a summary of key theoretical data for PPD, including its HOMO-LUMO energy gap, electron affinity (EA), and ionization potential (IP). These parameters are crucial for predicting the efficiency of electron injection and transport in a device. For instance, a lower LUMO level facilitates electron injection from the cathode, while a high electron affinity indicates a greater ability to accept and transport electrons.

| Parameter | Value (eV) | Computational Method | Reference |

| HOMO | -6.7 to -6.8 | DFT | [3][4] |

| LUMO | -2.0928 | DFT/B3LYP/6-311++G(d,p) | [5] |

| HOMO-LUMO Gap | 4.4815 | DFT/B3LYP/6-311++G(d,p) | [5] |

| Electron Affinity (Adiabatic) | - | DFT/B3LYP/6-31+G(d,p) & ωB97XD/6-311+G(d,p) | [6][7] |

| Electron Affinity (Vertical) | - | DFT/B3LYP/6-31+G(d,p) & ωB97XD/6-311+G(d,p) | [6][7] |

| Ionization Potential | 6.7 - 6.8 | DFT | [3][4] |

| Reorganization Energy (Electron) | - | DFT/B3LYP/6-31+G(d,p) & ωB97XD/6-311+G(d,p) | [6][7] |

Note: Specific values for adiabatic and vertical electron affinity, as well as reorganization energy for pristine PPD, were discussed in the context of comparative studies with its derivatives, with the emphasis being on the property enhancement upon fluorination.[6][7]

The following table presents a comparative view of the calculated electronic properties of PPD and its fluorinated derivatives, highlighting the effect of fluorination on enhancing electron transport properties. The addition of fluorine atoms generally improves electron affinity, which is advantageous for electron transport.[4][8]

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electron Affinity (eV) | Ionization Potential (eV) |

| PPD | -6.78 | -1.93 | 4.85 | - | - |

| FPD | -6.92 | -2.21 | 4.71 | - | - |

| dFPD | -7.11 | -2.54 | 4.57 | - | - |

| pFPD | -7.69 | -3.32 | 4.37 | - | - |

Data derived from DFT calculations presented in Sharma, D., et al. (2022).[6][7] FPD: 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole, dFPD: 2,5-bis(3,5-difluorophenyl)-1,3,4-oxadiazole, pFPD: 2,5-bis(perfluorophenyl)-1,3,4-oxadiazole.

Experimental Methodologies

The characterization of electron transport properties in organic materials like PPD involves a combination of experimental techniques to determine key parameters such as electron mobility and frontier orbital energy levels.

Time-of-Flight (TOF) for Electron Mobility Measurement

While specific experimental data for the electron mobility of pristine PPD from Time-of-Flight (TOF) measurements were not prominently found in the surveyed literature, the TOF technique remains the standard method for such determinations in thin films of organic semiconductors.

Principle: The TOF method involves creating a sheet of charge carriers (electrons or holes) near one electrode of a sample using a short pulse of light. A bias voltage is applied across the sample, causing the charge carriers to drift towards the opposite electrode. The time it takes for the carriers to traverse the sample thickness (the transit time, tT) is measured from the resulting photocurrent transient. The drift mobility (µ) can then be calculated using the following equation:

µ = d2 / (VtT)

where d is the thickness of the organic film and V is the applied voltage.

Experimental Protocol:

-

Sample Preparation: A thin film of PPD is deposited on a substrate, typically indium tin oxide (ITO) coated glass, which serves as the transparent bottom electrode. A top metal electrode (e.g., aluminum) is then deposited via thermal evaporation to complete the sandwich structure (ITO/PPD/Al). The thickness of the PPD film is typically in the range of a few micrometers.

-

Carrier Generation: A short laser pulse (typically from a nitrogen laser with a wavelength of 337 nm) is directed onto the semitransparent electrode. The photon energy is chosen to be strongly absorbed by the PPD film, ensuring that charge carriers are generated in a narrow region close to the electrode.

-

Charge Drift and Detection: A DC voltage is applied across the sample. To measure electron mobility, a positive voltage is applied to the non-illuminated electrode, causing the photogenerated electrons to drift across the film. The resulting transient photocurrent is measured across a series resistor and recorded by a digital oscilloscope.

-

Data Analysis: The transit time (tT) is determined from the shape of the photocurrent transient, often identified as the "kink" in a log-log plot of photocurrent versus time. The electron mobility is then calculated using the formula above. The measurement is typically repeated for various applied voltages and temperatures to study the field and temperature dependence of the mobility.

References

- 1. mdpi.com [mdpi.com]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. [2406.13614] Relative Time-of-Flight Measurement in an Ultrafast Electron Microscope [arxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Time of flight - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

The Pharmacological Versatility of 1,3,4-Oxadiazoles: A Technical Guide to Their Biological Activities

The 1,3,4-oxadiazole (B1194373) moiety, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties contribute to favorable interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of 1,3,4-oxadiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic potential. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Anticancer Activity

1,3,4-Oxadiazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of crucial enzymes and signaling pathways that are dysregulated in cancer.[1][2]

Quantitative Data on Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | A549 (Lung) | <0.14 | [3] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-fluorobenzothiazol-2-yl)acetamide (4f) | A549 (Lung) | 7.48 | [3] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(p-tolyl)acetamide (4i) | A549 (Lung) | 1.59 | [3] |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide (4l) | A549 (Lung) | 1.80 | [3] |

| 1,3,4-Oxadiazole incorporated diphenylamine (B1679370) derivatives | HT29 (Colon) | 1.3 - 2.0 | [4] |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HT-29 (Colon) | 0.78 | [4][5] |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HepG2 (Liver) | 0.26 | [4][5] |

| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [4] |

| 1,3,4-Oxadiazole thioether derivative with ortho-nitro phenyl group | HepG2 (Liver) | 0.7 | [5] |

| Quinoline-1,3,4-oxadiazole conjugate (8) | HepG2 (Liver) | 1.2 ± 0.2 | [6] |

| Quinoline-1,3,4-oxadiazole conjugate (9) | HepG2 (Liver) | 0.8 ± 0.2 | [6] |

| 1,3,4-Oxadiazole thioether derivative (37) | HepG2 (Liver) | 0.7 ± 0.2 | [6] |

| 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole (77) | - | Potent Thymidine Phosphorylase Inhibitor | [7] |

| AMK OX-8 | A549 (Lung) | 25.04 | [8] |

| AMK OX-9 | A549 (Lung) | 20.73 | [8] |

| AMK OX-10 | HeLa (Cervical) | 5.34 | [8] |

Key Signaling Pathways and Mechanisms of Action

The anticancer effects of 1,3,4-oxadiazole derivatives are attributed to their ability to modulate various signaling pathways and inhibit key enzymes involved in cancer progression.[7][9]

One of the primary mechanisms is the inhibition of growth factor signaling . For instance, certain derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby disrupting downstream signaling cascades responsible for cell proliferation and angiogenesis.[1][4][10]

Another crucial mechanism is the inhibition of enzymes vital for cancer cell survival and proliferation. These include:

-

Matrix Metalloproteinases (MMPs) : Specifically MMP-9, which is involved in extracellular matrix degradation, a key step in tumor invasion and metastasis.[3]

-

Histone Deacetylases (HDACs) : Inhibition of HDACs, such as HDAC8, leads to changes in chromatin structure and gene expression, ultimately inducing apoptosis.[3][7][11]

-

Thymidylate Synthase (TS) : TS is a critical enzyme in DNA synthesis, and its inhibition by 1,3,4-oxadiazole derivatives disrupts DNA replication and repair in cancer cells.[1][5][7]

-

Telomerase : Some derivatives exhibit inhibitory activity against telomerase, an enzyme that maintains telomere length and is crucial for the immortalization of cancer cells.[5][7]

Furthermore, 1,3,4-oxadiazole derivatives can induce apoptosis through both intrinsic and extrinsic pathways. This is often mediated by the activation of caspases, such as caspase-3, and depolarization of the mitochondrial membrane.[3][11] They have also been shown to cause cell cycle arrest , particularly at the G0/G1 phase.[3]

Some derivatives also target key signaling pathways like the NF-κB signaling pathway , which plays a central role in inflammation, cell survival, and proliferation.[11][12] The inhibition of STAT3 transcription factor has also been identified as a probable anticancer mechanism.[10]

Caption: Anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. 1,3,4-Oxadiazole derivatives have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi.[13][14]

Quantitative Data on Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| OZE-I | Staphylococcus aureus (various strains) | 4 - 16 | [15] |

| OZE-II | Staphylococcus aureus (various strains) | 4 - 16 | [15] |

| OZE-III | Staphylococcus aureus (various strains) | 8 - 32 | [15] |

| 2-acylamino-1,3,4-oxadiazole (22a) | Staphylococcus aureus | 1.56 | [13] |

| 2-acylamino-1,3,4-oxadiazole (22b) | Bacillus subtilis | 0.78 | [13] |

| 2-acylamino-1,3,4-oxadiazole (22c) | Bacillus subtilis | 0.78 | [13] |

| Benzothiazepine/benzodiazepine derivatives of aryl-1,3,4-oxadiazole | Pseudomonas aeruginosa, Staphylococcus aureus | Stronger than ampicillin | [13] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method:

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Compound Dilutions: The 1,3,4-oxadiazole derivative is serially diluted in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading of Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC determination.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. 1,3,4-Oxadiazole derivatives have been investigated for their anti-inflammatory properties and have shown promising results in various in vitro and in vivo models.[16][17] Their mechanism of action is often attributed to the inhibition of key inflammatory enzymes.[18][19]

Quantitative Data on Anti-inflammatory Activity

| Compound/Derivative | Assay | Activity | Reference |

| Biphenyl-4-yloxy acetic acid derivatives | Carrageenan-induced rat paw edema | 81.81% inhibition | [20] |

| 2-Substituted aryl-5-(2,4,6-trichlorophenoxymethyl)-1,3,4-oxadiazoles | Carrageenan-induced rat paw edema | Significant inhibition | [20] |

| 1,3,4-Oxadiazole derivatives (3e, 3f, 3i) | Protein denaturation assay | Moderate activity | [21] |

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay:

-

Animal Grouping: Male Wistar rats are divided into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticonvulsant activity, showing potential as novel therapeutic agents for epilepsy.[22][23] Their mechanism of action is often linked to the modulation of GABAergic neurotransmission.[22]

Quantitative Data on Anticonvulsant Activity

| Compound/Derivative | Animal Model | ED50 (mg/kg) | Reference |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | MES | 8.9 | [24] |

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | scPTZ | 10.2 | [24] |

Experimental Protocols

Maximal Electroshock (MES) Seizure Test:

-

Animal Grouping: Mice are divided into control and test groups.

-

Compound Administration: The test compounds are administered to the test groups, while the control group receives the vehicle.

-

Induction of Seizure: After a predetermined time, a maximal electrical stimulus is delivered through corneal electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Evaluation: The ability of the compound to abolish the tonic hind limb extension is considered as a measure of its anticonvulsant activity.

Antidiabetic Activity

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia. 1,3,4-Oxadiazole derivatives have been explored for their potential as antidiabetic agents, with some compounds showing significant glucose-lowering effects.[25][26] Their mechanisms of action often involve the inhibition of carbohydrate-hydrolyzing enzymes.[27][28]

Quantitative Data on Antidiabetic Activity

| Compound/Derivative | Target/Model | Activity (IC50) | Reference |

| Aryl-1,3,4-oxadiazole derivative (7a) | α-glucosidase | 0.6 ± 0.05 µM | [29] |

| Aryl-1,3,4-oxadiazole derivative (7b) | α-glucosidase | 0.30 ± 0.2 µM | [29] |

| Sulfonamide hybrid of 1,3,4-oxadiazole (A-III) | In vivo (rats) | Significant blood glucose lowering | [30] |

| Sulfonamide hybrid of 1,3,4-oxadiazole (A-IV) | In vivo (rats) | Significant blood glucose lowering | [30] |

Key Mechanisms of Action

The antidiabetic effects of 1,3,4-oxadiazole derivatives are primarily attributed to the inhibition of α-amylase and α-glucosidase .[25][27] These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. By inhibiting these enzymes, 1,3,4-oxadiazole derivatives can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[26][28]

Caption: Antidiabetic mechanism of 1,3,4-oxadiazoles.

Conclusion

The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents with diverse biological activities. The information presented in this technical guide highlights the significant potential of these derivatives in addressing a range of diseases, including cancer, infectious diseases, inflammation, epilepsy, and diabetes. The versatility of the 1,3,4-oxadiazole ring allows for extensive chemical modifications, providing a platform for the development of potent and selective drug candidates. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds will be crucial in translating their therapeutic promise into clinical applications.

References

- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. ijrpr.com [ijrpr.com]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijnrd.org [ijnrd.org]

- 10. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]

- 12. ijfmr.com [ijfmr.com]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]

- 15. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. thaiscience.info [thaiscience.info]

- 22. tis.wu.ac.th [tis.wu.ac.th]

- 23. Thieme E-Journals - Journal of Health and Allied Sciences NU / Abstract [thieme-connect.com]

- 24. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researcher.manipal.edu [researcher.manipal.edu]

- 27. Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. rjptonline.org [rjptonline.org]

- 29. tandfonline.com [tandfonline.com]

- 30. archives.ijper.org [archives.ijper.org]

Fluorescence Spectra of 2,5-Diphenyl-1,3,4-oxadiazole: A Technical Guide

This technical guide provides an in-depth overview of the fluorescence spectral properties of 2,5-Diphenyl-1,3,4-oxadiazole (PPD), a versatile fluorophore with applications in materials science and as a structural motif in fluorescent probes. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of its photophysical data, detailed experimental protocols for its spectral characterization, and logical workflows for its application in research.

Core Photophysical Properties of this compound

This compound is a robust organic fluorophore known for its strong fluorescence and high quantum yield. Its photophysical properties, particularly its fluorescence spectra, are influenced by the solvent environment, a phenomenon known as solvatochromism. The oxadiazole ring, being electron-deficient, contributes to the molecule's overall electronic characteristics and, consequently, its fluorescence behavior.

Data Presentation: Photophysical Properties of PPD in Various Solvents

The following table summarizes the key photophysical parameters for PPD in a range of organic solvents. This data is essential for selecting the appropriate solvent for specific applications and for understanding the fundamental photophysics of the molecule.

| Solvent | Excitation Wavelength (λex) [nm] | Emission Wavelength (λem) [nm] | Stokes Shift [nm] |

| Chloroform | 300 | 397 | 97 |

| Ethanol | 250[1], 280[2] | 337[1], 397 | 87, 117 |

| Acetonitrile | 300 | 401 | 101 |

| Dimethyl Sulfoxide (DMSO) | 300 | 403 | 103 |